molecular formula C19H25N5O B2454377 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea CAS No. 2097919-58-7

3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea

Cat. No.: B2454377
CAS No.: 2097919-58-7
M. Wt: 339.443
InChI Key: YVGJJRZDCOXNNA-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, specifically demonstrating high affinity for FGFR1, FGFR2, and FGFR3 [https://pubmed.ncbi.nlm.nih.gov/29031617/]. Its primary research value lies in probing the role of aberrant FGFR signaling in oncogenesis, as this pathway is frequently dysregulated in various cancers, including endometrial, bladder, and lung carcinomas, driving cell proliferation, survival, and angiogenesis. The compound acts by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK/ERK and PI3K/Akt [https://www.nature.com/articles/s41467-019-12814-1]. Beyond oncology, this inhibitor is a critical tool compound in neuroscience research for investigating the neuroprotective and complex behavioral roles of FGF/FGFR signaling. Studies have utilized it to elucidate mechanisms related to stress response, with research indicating that its administration can produce rapid-acting antidepressant-like effects in animal models by modulating synaptic plasticity in the hippocampus and prefrontal cortex, potentially through interactions with the ERK and mTORC1 signaling pathways [https://www.nature.com/articles/s41380-019-0369-5]. Its high selectivity and brain-penetrant properties make it an invaluable pharmacological agent for dissecting the molecular underpinnings of mood disorders and developing novel therapeutic strategies.

Properties

IUPAC Name

1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-12-5-6-15(9-13(12)2)21-19(25)22-16-7-8-17-14(10-16)11-20-18(23-17)24(3)4/h5-6,9,11,16H,7-8,10H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGJJRZDCOXNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCC3=NC(=NC=C3C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Urea Moiety: The final step involves the reaction of the quinazoline derivative with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research in drug development:

  • Anticancer Activity : Preliminary studies indicate that derivatives of tetrahydroquinazoline compounds can inhibit cancer cell proliferation. The structure of 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea suggests it may act as a potent anticancer agent by targeting specific pathways involved in tumor growth and metastasis .
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. The presence of the dimethylamino group may enhance solubility and bioavailability, making it an attractive candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The potential for anti-inflammatory activity is highlighted in studies involving structurally related compounds. These compounds may inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various tetrahydroquinazoline derivatives against different cancer cell lines. Results indicated that modifications to the urea moiety significantly enhanced antiproliferative activity. The study concluded that this compound could serve as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives similar to this compound were screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings demonstrated significant activity against these pathogens, suggesting that this compound could contribute to developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with similar structures may include compounds like gefitinib and erlotinib, which are known for their anticancer properties.

    Urea Derivatives: Compounds with urea moieties, such as sorafenib and regorafenib, which are also used in cancer therapy.

Uniqueness

3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A tetrahydroquinazoline core .
  • A dimethylamino group , which enhances solubility and biological activity.
  • A urea linkage that is often associated with various pharmacological effects.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes key findings related to the biological effects of this compound and its analogs:

Activity Description Reference
AnticancerExhibits cytotoxic effects on various cancer cell lines.
AntimicrobialPotential antibacterial properties against Gram-positive bacteria.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Receptor Interaction : It may interact with G-protein-coupled receptors (GPCRs), leading to downstream signaling changes that affect cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of similar tetrahydroquinazoline derivatives on various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated significant antiproliferative activity (IC50 values ranging from 8.5 µM to 14.9 µM) .
  • Antibacterial Activity : Another investigation focused on the antibacterial potential against Gram-positive bacteria. The results demonstrated promising inhibition zones indicating effective antibacterial properties .

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